Product packaging for (6-Bromo-1H-inden-3-yl)methanamine(Cat. No.:)

(6-Bromo-1H-inden-3-yl)methanamine

Cat. No.: B12077801
M. Wt: 224.10 g/mol
InChI Key: MWZISWCRNDFDEZ-UHFFFAOYSA-N
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Description

(6-Bromo-1H-inden-3-yl)methanamine (CAS 1133203-70-9) is a small molecule with the molecular formula C 10 H 10 BrN and a molecular weight of 224.10 . This compound features a bromo-substituted indane core, a structure of significant interest in medicinal chemistry and neuroscience research. The indane scaffold is recognized as a privileged structure in neuropharmacology. Research indicates that 2,3-dihydro-1H-inden-1-amine derivatives serve as key precursors in the synthesis of neuroprotective agents such as Ladostigil and Rasagiline . These drugs are used therapeutically for Alzheimer's and Parkinson's diseases, functioning as monoamine oxidase inhibitors with neuroprotective properties . The presence of the bromine atom on this scaffold provides a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop new chemical entities. As a chemical building block, this compound is valuable for constructing more complex molecules. It can be used in the synthesis of urea and thiourea derivatives , which have been investigated as potent antioxidants and enzyme inhibitors with potential to cross the blood-brain barrier . This compound is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN B12077801 (6-Bromo-1H-inden-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

(5-bromo-3H-inden-1-yl)methanamine

InChI

InChI=1S/C10H10BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h2-5H,1,6,12H2

InChI Key

MWZISWCRNDFDEZ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C1C=C(C=C2)Br)CN

Origin of Product

United States

Overview of Contemporary Research Trajectories Involving This Molecular System

Established Synthetic Routes to this compound

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from more readily available precursors. The key challenge lies in the selective functionalization of the indene core at the 3-position.

Multi-Step Synthesis Pathways from Precursor Molecules

A plausible and commonly employed synthetic strategy commences with a suitable precursor, such as 6-bromo-1-indanone. This precursor can be transformed into the target methanamine through a sequence of reactions that introduce the required functional groups.

One effective pathway involves the conversion of 6-bromo-1-indanone to 6-bromo-1H-indene, which then undergoes a formylation reaction to introduce a carbonyl group at the desired 3-position. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, attacks the electron-rich double bond of the 6-bromo-1H-indene ring, leading to the formation of 6-bromo-1H-indene-3-carbaldehyde after hydrolysis of the intermediate iminium salt. wikipedia.orgyoutube.com

The final step in this synthetic sequence is the conversion of the aldehyde functional group of 6-bromo-1H-indene-3-carbaldehyde into a primary amine. Reductive amination is a powerful and widely used method for this transformation. mdpi.comthieme-connect.deresearchgate.netorganic-chemistry.org This reaction involves the initial formation of an imine by the reaction of the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the corresponding primary amine. thieme-connect.de Various reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.

Alternatively, the synthesis can proceed through a nitrile intermediate. This would involve the conversion of a suitable precursor to 6-bromo-1H-indene-3-carbonitrile, which can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the multi-step synthesis of this compound is highly dependent on the careful optimization of reaction conditions for each step.

For the Vilsmeier-Haack formylation, the choice of solvent, reaction temperature, and stoichiometry of the reagents are critical factors. Dichloromethane (DCM) or the formamide itself can serve as the solvent. youtube.com The reaction is typically carried out at temperatures ranging from 0 °C to reflux, and the progress is monitored by techniques like thin-layer chromatography (TLC). iaamonline.org

In the reductive amination step, the choice of the ammonia source (e.g., ammonium formate, aqueous ammonia) and the reducing agent is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org The pH of the reaction medium also plays a significant role in the formation of the imine intermediate. The use of specific catalysts, such as iridium or cobalt complexes, can also enhance the efficiency and selectivity of the reductive amination process. organic-chemistry.org Purification of the final product, often achieved through column chromatography, is essential to obtain this compound with high purity.

Formation and Isolation of the Hydrochloride Salt

For ease of handling, purification, and to improve stability and solubility in certain solvents, primary amines like this compound are often converted into their corresponding hydrochloride salts. This is a standard and straightforward procedure in organic synthesis.

The free amine is typically dissolved in a suitable organic solvent, such as diethyl ether, dioxane, or a lower alcohol like ethanol or isopropanol. A solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) or gaseous HCl is then added to the amine solution. The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution. The precipitated salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the pure this compound hydrochloride. The formation of the salt can be confirmed by spectroscopic methods and melting point determination.

Derivatization Strategies Targeting the Primary Methanamine Moiety

The primary methanamine group in this compound is a versatile functional handle that allows for a wide range of chemical modifications. These derivatization strategies are crucial for exploring the structure-activity relationships of this scaffold in various applications.

Amination Reactions and Formation of Secondary/Tertiary Amines

The primary amine can be readily converted into secondary and tertiary amines through N-alkylation reactions. This can be achieved by reacting this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, this method can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.

A more controlled method for the synthesis of secondary amines is reductive amination with an aldehyde or a ketone. In this case, this compound is reacted with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary or tertiary amine. This approach offers better control over the degree of alkylation.

Catalytic N-alkylation using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., iridium or ruthenium complexes) represents a more environmentally friendly approach, as water is the only byproduct. nih.gov

Amine ProductAlkylating/Acylating AgentReaction Type
N-Methyl-(6-bromo-1H-inden-3-yl)methanamineFormaldehydeReductive Amination
N-Ethyl-(6-bromo-1H-inden-3-yl)methanamineAcetaldehydeReductive Amination
N-Benzyl-(6-bromo-1H-inden-3-yl)methanamineBenzaldehydeReductive Amination
N,N-Dimethyl-(6-bromo-1H-inden-3-yl)methanamineFormaldehyde (excess)Reductive Amination

Synthesis of Amide, Urea, and Thiourea (B124793) Derivatives

The primary amine of this compound readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine) to form the corresponding amides. This reaction is typically high-yielding and provides a straightforward way to introduce a wide variety of substituents.

Urea and thiourea derivatives are also readily accessible from the primary amine. The reaction of this compound with isocyanates or isothiocyanates provides a direct and efficient route to the corresponding urea and thiourea derivatives, respectively. ias.ac.inbeilstein-journals.org These reactions are typically carried out in an inert solvent and proceed smoothly at room temperature or with gentle heating. The resulting urea and thiourea moieties are known to be important pharmacophores in many biologically active molecules. uea.ac.uknih.gov

Derivative TypeReagentResulting Functional Group
AmideAcetyl chloride-NH-C(=O)CH₃
AmideBenzoyl chloride-NH-C(=O)Ph
UreaPhenyl isocyanate-NH-C(=O)NHPh
ThioureaPhenyl isothiocyanate-NH-C(=S)NHPh
UreaMethyl isocyanate-NH-C(=O)NHCH₃
ThioureaAllyl isothiocyanate-NH-C(=S)NHCH₂CH=CH₂

Reductive Amination and Alkylation Pathways for Functionalization

The primary amine of this compound serves as a key functional handle for elaboration into secondary and tertiary amines through established synthetic routes.

Reductive Amination: This powerful method allows for the formation of new carbon-nitrogen bonds by reacting the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for generating a diverse library of N-substituted derivatives. wikipedia.org

The reaction proceeds under mild, typically neutral or weakly acidic conditions, which facilitates the formation of the imine intermediate. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Below is a table summarizing typical reactants for this transformation:

Table 1: Reagents for Reductive Amination of this compound
Carbonyl CompoundReducing AgentResulting Amine
FormaldehydeNaBH₃CN or NaBH(OAc)₃N-methyl-(6-bromo-1H-inden-3-yl)methanamine
AcetaldehydeNaBH₃CN or NaBH(OAc)₃N-ethyl-(6-bromo-1H-inden-3-yl)methanamine
AcetoneNaBH₃CN or NaBH(OAc)₃N-isopropyl-(6-bromo-1H-inden-3-yl)methanamine
CyclohexanoneNaBH₃CN or NaBH(OAc)₃N-cyclohexyl-(6-bromo-1H-inden-3-yl)methanamine

Direct Alkylation: While direct alkylation of the primary amine with alkyl halides is a possible route to secondary and tertiary amines, it is often difficult to control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. masterorganicchemistry.com Therefore, reductive amination is generally the preferred method for achieving controlled and selective N-alkylation.

Transformations Involving the Bromo-Substituent on the Indene Core

The bromo-substituent at the 6-position of the indene ring is a versatile functional group, primarily utilized for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise construction of complex molecular architectures from organohalides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov This enables the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position of the indene core. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for introducing alkenyl substituents. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is the premier method for synthesizing arylalkynes. libretexts.org While traditional methods require a copper co-catalyst, copper-free variations have been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling). wikipedia.org

A summary of representative palladium-catalyzed cross-coupling reactions is presented below:

Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst/Base SystemProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃6-Aryl-1H-inden-3-yl)methanamine
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Et₃N6-Alkenyl-1H-inden-3-yl)methanamine
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynyl-1H-inden-3-yl)methanamine

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally challenging. libretexts.org These reactions typically require either extremely strong nucleophiles and harsh conditions or the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions to the leaving group. libretexts.org The bromo-indene system lacks such activating groups, making the aromatic ring electron-rich and thus not susceptible to attack by nucleophiles under standard conditions. The reaction would proceed through a high-energy Meisenheimer complex intermediate, which is not favored in this system. libretexts.org Consequently, direct displacement of the bromide with nucleophiles is not a synthetically viable strategy for this compound.

The bromo-substituent can be converted into highly reactive organometallic species, which act as potent nucleophiles or bases.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) would be expected to form the corresponding Grignard reagent. wikipedia.orglibretexts.org However, a significant challenge is the presence of the primary amine, which contains acidic protons. Grignard reagents are strong bases and would be quenched by the amine N-H protons. Therefore, protection of the amine group (e.g., as a silyl amine or a non-protic derivative) would be necessary prior to attempting Grignard formation. Once formed, the protected indenylmagnesium bromide could react with a range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared from aryl bromides via lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. saylor.orgwikipedia.org As with Grignard reagents, the acidic N-H protons of the amine would react with the highly basic alkyllithium reagent, necessitating a protection strategy. mt.com The resulting 6-lithio-indene derivative is a powerful nucleophile that can be used in a wide array of synthetic transformations. mt.com

Modifications of the Indene Ring System

The double bond in the five-membered ring of the indene system can be selectively reduced through catalytic hydrogenation to yield the corresponding indane derivative. Research on the hydrogenation of 1H-indene has shown that this transformation can be achieved quantitatively. nih.gov

Catalytic systems based on nickel, such as a bis(silylenyl)terphenyl-nickel(0) pre-catalyst, have demonstrated high efficiency for the hydrogenation of olefins, including the quantitative conversion of 1H-indene to indane under 1 bar of hydrogen gas at room temperature. nih.govrsc.org Other common hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are also effective for saturating such double bonds. evitachem.com The choice of catalyst and reaction conditions can be optimized to ensure chemoselectivity, preserving the aromatic ring and the bromo-substituent while selectively reducing the cyclopentene (B43876) double bond.

Remote Functionalization Strategies at Other Indene Positions

The strategic modification of the indene scaffold at positions remote from existing substituents is a key challenge in the synthesis of complex derivatives of this compound. The presence of the bromine atom at the C6 position and the aminomethyl group at the C3 position introduces both electronic and steric factors that influence the reactivity of the remaining C-H bonds on the carbocyclic ring (C4, C5, and C7). This section explores potential methodologies for the selective functionalization at these remote sites, drawing upon established principles of organic synthesis, including directing group-assisted C-H activation and transformations that exploit the inherent reactivity of the substituted indene core.

A significant hurdle in the functionalization of the six-membered ring of indene derivatives is the higher intrinsic reactivity of the five-membered ring. However, the use of directing groups can overcome this challenge and control the regioselectivity of C-H activation. In the case of this compound, the aminomethyl substituent at the C3 position could potentially serve as a directing group, guiding a transition metal catalyst to activate a specific C-H bond on the benzene (B151609) ring.

One of the most promising strategies for remote C-H functionalization is the use of transition metal catalysis, where a directing group guides the catalyst to a specific C-H bond. While direct experimental data on this compound is limited, analogous transformations in related heterocyclic systems, such as indoles, provide valuable insights. For instance, directing groups located on the five-membered ring of 6,5-fused heterocycles have been shown to facilitate C-H activation on the six-membered ring. The aminomethyl group in the target molecule could, in principle, direct a metal catalyst to the C4 or C7 positions.

The electronic nature of the 6-bromoindene ring system also plays a crucial role. The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the context of the indene ring, this would correspond to the C5 and C7 positions relative to the bromine. However, steric hindrance from the five-membered ring might influence the accessibility of these positions.

Recent advancements have highlighted catalyst-controlled site-selective C-H functionalization, where the choice of metal catalyst and ligands can dictate the position of functionalization. This approach could be particularly useful for achieving selectivity between the C4, C5, and C7 positions of the bromoindene core.

The following table summarizes potential remote functionalization strategies applicable to the this compound scaffold, based on analogous reactions reported in the literature for indene and indole (B1671886) derivatives.

Position Strategy Potential Reagents and Catalysts Anticipated Product Type Citation
C7 Directing group-assisted C-H activationRh(III) or Co(III) catalysts, with the aminomethyl group acting as the directing group.C7-alkenylated, -alkynylated, or -arylated indenes. researchgate.netresearchgate.net
C4 Directing group-assisted C-H activationPalladium catalysts with appropriate ligands, potentially directed by the aminomethyl group.C4-arylated or -alkenylated indenes. nih.gov
C5 Electrophilic Aromatic SubstitutionElectrophilic reagents (e.g., acyl chlorides, alkyl halides) with a Lewis acid catalyst.C5-acylated or -alkylated indenes.
C4, C5, C7 Transition metal-catalyzed C-H borylation followed by cross-couplingIridium or rhodium catalysts for borylation, followed by palladium-catalyzed Suzuki or Sonogashira coupling.C4, C5, or C7-arylated or -alkynylated indenes. nih.govnih.gov

Table 1: Potential Remote Functionalization Strategies

It is important to note that the development of specific protocols for the remote functionalization of this compound would require experimental investigation to determine the optimal reaction conditions and to fully understand the regiochemical outcomes influenced by the interplay of the bromo and aminomethyl substituents.

The Untapped Potential as a Key Building Block for Novel Molecular Architectures

The strategic placement of a bromine atom and a methanamine group on the indene core suggests a versatile scaffold for the construction of diverse and complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the primary amine offers a nucleophilic site for a multitude of transformations.

Hypothetical Design and Synthesis of Advanced Indene-Derived Scaffolds

While no specific examples of advanced indene-derived scaffolds synthesized from This compound are reported in the literature, one can envision its utility. The bromine at the 6-position could be exploited in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to introduce a wide range of aryl, heteroaryl, or alkyl substituents. This would allow for the systematic variation of the electronic and steric properties of the resulting molecules. Concurrently, the methanamine group at the 3-position could be acylated, alkylated, or used in reductive amination protocols to further functionalize the scaffold.

A plausible synthetic route to the parent compound, though not explicitly detailed in the literature, could be conceptualized starting from a suitable 6-bromo-1H-indene precursor. For instance, if 6-Bromo-1H-indene-3-carboxaldehyde were available, a direct reductive amination could yield the target methanamine. organic-chemistry.orgmasterorganicchemistry.comyoutube.com However, the synthesis of this specific aldehyde precursor is not described.

Envisioned Incorporation into Fused Heterocyclic Ring Systems

The bifunctional nature of This compound makes it an attractive candidate for the synthesis of fused heterocyclic ring systems. The amine functionality could participate in cyclization reactions with appropriate electrophiles to form nitrogen-containing rings. For example, reaction with a dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) or diazepine (B8756704) ring. The bromine atom could then be used in a subsequent intramolecular cyclization to create even more complex polycyclic systems. The lack of published research in this area represents a significant opportunity for synthetic chemists.

A Theoretical Precursor for Nitrogen-Containing Heterocycles of Research Interest

The structural similarity of the indene core to other bicyclic aromatic systems, such as indole and indazole, suggests that This compound could potentially serve as a precursor to analogs of these important heterocycles. While the direct conversion is not straightforward, the functional handles present on the molecule could enable multi-step synthetic sequences.

Speculative Synthetic Pathways to Indole Analogs

The synthesis of indole analogs from an indene starting material would require significant ring transformation. Although no established methods exist for this specific conversion, one could speculate on a multi-step process involving cleavage of the five-membered ring and subsequent recyclization to form the pyrrole (B145914) ring of the indole system. The presence of the bromine and amine functionalities would need to be strategically protected and deprotected throughout such a sequence. The literature does describe the synthesis of various bromo-indole derivatives, but these start from indole precursors, not indenes. google.commedchemexpress.comnih.govsigmaaldrich.com

Hypothetical Synthetic Pathways to Indazole Analogs

Similarly, the transformation of This compound into indazole analogs is not a documented process. Indazoles are typically synthesized from different starting materials. nih.govresearchgate.netresearchgate.netuni.lu A hypothetical route from the indene derivative would likely involve a complex series of reactions to rearrange the carbon skeleton and introduce the second nitrogen atom required for the pyrazole (B372694) ring.

Postulated Formation of Other Fused Polycyclic Nitrogen Heterocycles

Beyond simple indole and indazole analogs, the reactivity of This compound could theoretically be harnessed to create a variety of other fused polycyclic nitrogen heterocycles. For instance, Pictet-Spengler or Bischler-Napieralski type reactions, if applicable to the indene system, could lead to the formation of novel polycyclic structures with potential biological activity. However, without experimental data, these remain speculative pathways.

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the use of This compound as a core scaffold for the generation of combinatorial chemistry libraries. Searches of scholarly databases and chemical literature did not yield any established methodologies or detailed research findings for the application of this particular compound in complex organic synthesis for library generation.

Combinatorial chemistry is a powerful technique in drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules. nih.govnih.gov This approach often relies on a central molecular framework, or scaffold, to which various substituents can be systematically added.

While the requested compound, this compound, possesses reactive functional groups—a primary amine and a bromo-substituted aromatic ring—that could theoretically be utilized in combinatorial synthesis, there is no documented evidence of its use for this purpose in the public domain. Research in combinatorial chemistry often focuses on scaffolds that have been shown to interact with specific biological targets or possess other desirable properties. nih.govnih.govnih.gov

Given the absence of specific data on the use of this compound in this context, it is not possible to provide an article on the advanced applications and methodologies for combinatorial library generation utilizing this specific compound. Further research and development would be required to establish its utility as a scaffold and to develop corresponding synthetic protocols.

Sophisticated Structural Characterization and Spectroscopic Analysis of 6 Bromo 1h Inden 3 Yl Methanamine and Its Derivatives

Comprehensive Spectroscopic Techniques for Definitive Structural Elucidation

A multi-technique approach is indispensable for the unambiguous structural determination of (6-Bromo-1H-inden-3-yl)methanamine and its derivatives. The following spectroscopic methods provide complementary information to build a complete molecular picture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for this compound are not widely published in peer-reviewed literature, predicted spectra can offer valuable insights into the expected chemical shifts and coupling constants.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic, olefinic, methylene, and amine protons. The protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom.

Predicted ¹³C NMR Data: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom is expected to be observed at a characteristic chemical shift.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. Solid-State NMR could be employed to study the compound in its solid form, providing information about its crystalline and amorphous states.

Technique Predicted Data / Expected Observations for this compound
¹H NMR Aromatic protons (δ 7.0-7.5 ppm), Olefinic proton (δ ~6.5 ppm), Methylene protons (CH₂) adjacent to the indene (B144670) ring and the amine group, Amine protons (NH₂).
¹³C NMR Signals for aromatic, olefinic, and aliphatic carbons. The carbon bearing the bromine atom would be significantly shifted.
2D-NMR (COSY, HSQC, HMBC) Correlation peaks confirming H-H and C-H connectivities, crucial for unambiguous assignment of the complex spectrum.
Solid-State NMR Information on polymorphism and molecular packing in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀BrN), the theoretical exact mass can be calculated. HRMS analysis would be expected to produce a molecular ion peak corresponding to this mass, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This isotopic signature is a key identifier for bromo-containing compounds. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for such analyses.

Property Value for C₁₀H₁₀BrN
Molecular Formula C₁₀H₁₀BrN
Monoisotopic Mass 223.00476 u
Average Mass 224.101 u
Expected Isotopic Pattern Presence of M+ and M+2 peaks of nearly equal intensity.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These techniques are complementary and together offer a comprehensive vibrational profile. mdpi.com For this compound, characteristic vibrational modes are expected for the amine (N-H stretching and bending), aliphatic C-H, aromatic C-H, C=C stretching of the indene ring, and the C-Br stretching. scialert.netnih.gov

Functional Group Expected FTIR Absorption (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
N-H Stretch (amine)3300-3500 (two bands for primary amine)3300-3500
C-H Stretch (aromatic)3000-31003000-3100
C-H Stretch (aliphatic)2850-29602850-2960
C=C Stretch (aromatic/olefinic)1450-16001450-1600
N-H Bend (amine)1590-1650-
C-Br Stretch500-600500-600

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state. While no crystal structure for this compound has been found in the public domain, analysis of related bromo-indene derivatives suggests that the indene ring system is largely planar. nih.gov If a suitable crystal of this compound or its derivatives could be grown, X-ray crystallography would provide definitive information on bond lengths, bond angles, and the conformation of the methanamine side chain relative to the indene ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

Chiral Separation and Enantiomeric Purity Assessment (If applicable for chiral derivatives or resolved forms)

The methanamine substituent at the 3-position of the 1H-indene ring does not create a chiral center in the parent molecule. However, derivatives of this compound can be chiral. For such chiral derivatives, or if the parent compound is resolved into enantiomers through derivatization, methods for chiral separation and enantiomeric purity assessment become critical.

Chromatographic Methods for Enantioseparation (e.g., Chiral HPLC, GC)

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile. nih.govchromatographyonline.com

In a patent describing the synthesis of anti-infective agents, a derivative of this compound was subjected to chiral chromatography. The separation was achieved using a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), with a mobile phase of 1:3 2-propanol:hexanes containing 0.1% trifluoroacetic acid. This indicates that polysaccharide-based CSPs are effective for resolving enantiomers of compounds with this structural scaffold. The choice of mobile phase (normal phase in this case) and additives is crucial for achieving optimal separation. sigmaaldrich.com

Parameter Example from Literature (Derivative) Applicability to Chiral Derivatives
Technique Chiral HPLCHighly applicable for analytical and preparative separation.
Chiral Stationary Phase Chiralpak AD-H (amylose-based)A good starting point for method development. Other polysaccharide and Pirkle-type columns could also be screened.
Mobile Phase 1:3 2-PrOH:hexanes (0.1% TFA)Normal phase, polar organic, and reversed-phase modes should be explored to optimize selectivity and resolution.

Spectroscopic Techniques for Stereochemical Assignment (e.g., VCD, ORD, CD)

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly in the fields of medicinal chemistry and materials science. For compounds such as this compound, which possesses a stereocenter at the carbon atom of the methanamine group attached to the indene core, elucidating the three-dimensional arrangement of its atoms is paramount. While X-ray crystallography is considered the definitive method for stereochemical assignment, it is contingent on the ability to grow single crystals of sufficient quality. Consequently, a range of chiroptical spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (CD), have emerged as powerful, non-destructive alternatives for determining the absolute configuration of chiral molecules in solution. biotools.usresearchgate.net

These techniques are based on the differential interaction of chiral molecules with polarized light. The resulting spectra are exquisitely sensitive to the molecule's stereochemistry, providing a unique fingerprint for each enantiomer.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com This technique provides detailed structural information as the VCD signals are dependent on the spatial arrangement of atoms and functional groups within the molecule. biotools.usnih.gov A significant advantage of VCD is that it can be applied to molecules in solution, obviating the need for crystallization. youtube.com

The power of VCD in assigning absolute configuration is most fully realized when experimental spectra are compared with theoretical spectra generated through quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netnih.gov The process involves:

Measurement of the experimental VCD spectrum of a chiral sample.

Computational modeling of the possible conformations of one enantiomer (e.g., the (R)-enantiomer) and calculation of their Boltzmann-averaged VCD spectrum.

The theoretical spectrum of the other enantiomer (the (S)-enantiomer) is simply the mirror image of the calculated (R)-spectrum.

The experimental spectrum is then compared to the two theoretical spectra. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

While specific VCD data for this compound is not publicly available, the methodology can be illustrated with data from related chiral amines and bromo-aromatic compounds. For instance, the absolute configuration of various chiral amines has been successfully determined by comparing their experimental VCD spectra with DFT calculations. The characteristic vibrational bands of the amine and the aromatic ring, including C-H, N-H, and C-Br stretching and bending modes, would be of particular interest in the VCD analysis of this compound.

Table 1: Illustrative VCD Data for a Chiral Aromatic Amine

Wavenumber (cm⁻¹)Experimental ΔA x 10⁻⁵Calculated ΔA x 10⁻⁵ ((S)-enantiomer)Vibrational Assignment
2980+2.5+2.8Asymmetric CH₃ stretch
2945-1.8-2.0Symmetric CH₃ stretch
1605+5.2+4.9Aromatic C=C stretch
1510-3.1-3.5Aromatic C=C stretch
1370+1.5+1.2CH₃ bend

This table is illustrative and does not represent actual data for this compound.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of a plane-polarized light as a function of wavelength. researchgate.netjksus.org The resulting ORD curve can provide valuable information about the stereochemistry of a chiral molecule. The shape of the ORD curve, particularly in the vicinity of an absorption band, gives rise to a phenomenon known as the Cotton effect, which is characteristic of the enantiomer. nih.govnih.gov

A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, reaches a peak, and then rapidly decreases, crossing the zero-rotation axis at the wavelength of maximum absorption. A negative Cotton effect shows the opposite behavior. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter. While once a primary method for stereochemical assignment, ORD has been largely superseded by CD spectroscopy, which offers greater resolution and is easier to interpret.

Electronic Circular Dichroism (CD)

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb light. In this compound, the bromo-substituted indene ring system acts as a chromophore.

The CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] against wavelength. Enantiomers exhibit CD spectra that are mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the chiral center and the conformation of the molecule.

For chiral amines, derivatization with a chromophoric reagent can be used to induce a strong CD signal, facilitating stereochemical assignment. Alternatively, the inherent chirality of the molecule can lead to a measurable CD spectrum if the chromophore is in close proximity to the stereocenter, as is the case in this compound. The electronic transitions of the indenyl chromophore are perturbed by the chiral methanamine group, giving rise to a characteristic CD spectrum. The chiroptical properties of bromo-substituted helicenes have been studied, providing insights into how a bromine atom can influence the CD spectra of aromatic systems. researchgate.net

Table 2: Illustrative CD Data for a Chiral Bromo-Aromatic Compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Electronic Transition
280+15,000π → π
254-22,000π → π
225+30,000π → π*

This table is illustrative and does not represent actual data for this compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1h Inden 3 Yl Methanamine

Electronic Structure and Molecular Orbital Analysis

A foundational understanding of a molecule's behavior begins with its electronic structure. For (6-Bromo-1H-inden-3-yl)methanamine, computational investigations would be invaluable in mapping its electron density distribution, identifying regions of electrophilicity and nucleophilicity, and understanding the influence of the bromo and methanamine substituents on the indenyl ring system.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be a powerful tool to predict the ground state geometry of this compound with high accuracy. Key properties that could be determined include optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT would allow for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Analysis of the molecular electrostatic potential (MEP) map would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Ab Initio Methods for Elucidating Electronic Configurations and Reactivity

High-level Ab Initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more precise electronic energy and wavefunction data. These methods, while computationally more intensive, are crucial for validating DFT results and for studying excited states and more complex electronic phenomena. Such calculations would offer a deeper understanding of the electronic transitions and could predict spectroscopic properties, such as UV-Vis absorption spectra.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the methanamine side chain attached to the rigid indene (B144670) core suggests that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting its biological activity and reaction outcomes.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) force fields could be employed to perform rapid conformational searches, identifying a broad range of possible low-energy structures. Following this, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time, revealing the accessible conformational space under various conditions (e.g., in different solvents or at different temperatures).

Mapping of Potential Energy Surfaces to Identify Stable Conformations

A more detailed picture of the conformational landscape can be obtained by mapping the potential energy surface (PES). This involves systematically varying key dihedral angles (e.g., those associated with the C-C-N-H bonds of the methanamine group) and calculating the energy at each point using quantum mechanical methods like DFT. The resulting PES would clearly identify the global minimum energy conformation and other local minima, as well as the transition states connecting them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing details that are often difficult or impossible to obtain through experimental means alone. For this compound, theoretical studies could explore its reactivity in various chemical transformations. For instance, the nucleophilicity of the amine group could be studied in reactions such as acylation or alkylation. The influence of the bromo substituent on the aromatic ring could also be investigated, for example, in palladium-catalyzed cross-coupling reactions. By calculating the energies of reactants, transition states, and products, computational models can determine reaction pathways, activation energies, and predict the feasibility and selectivity of different reactions.

Transition State Characterization for Key Synthetic Pathways

The synthesis of this compound likely involves several key chemical transformations, such as the formation of the indene ring system, bromination, and the introduction of the aminomethyl group. Characterizing the transition states of these reactions is crucial for optimizing reaction conditions and improving yields.

Transition state theory, a cornerstone of computational reaction dynamics, allows for the calculation of the energy barriers associated with each step of a reaction. For instance, in the synthesis of a substituted indene, the cyclization step is often rate-determining. Computational models, such as those based on Density Functional Theory (DFT), can be employed to locate the transition state structure for this cyclization. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

While specific data for the synthesis of this compound is not available, a hypothetical reaction pathway involving the reduction of a corresponding nitrile or imine to form the primary amine could be analyzed. The transition state for such a reduction, often mediated by a hydride source, would feature the partial formation of new C-H and N-H bonds and the partial breaking of the C-N multiple bond. The geometry of this transition state, including key bond lengths and angles, can be precisely calculated.

Table 1: Hypothetical Transition State Parameters for the Reduction of a Precursor to this compound

ParameterDescriptionHypothetical Value
Reaction CoordinateThe primary mode of vibration corresponding to the reaction pathway.Imaginary Frequency
Activation Energy (ΔG‡)The free energy difference between the reactants and the transition state.20-30 kcal/mol
C-H Bond LengthThe length of the forming C-H bond in the transition state.~1.5 Å
N-H Bond LengthThe length of the forming N-H bond in the transition state.~1.4 Å

Note: The values in this table are illustrative and based on typical values for similar reactions. Actual values would require specific quantum chemical calculations.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The indene scaffold of this compound presents interesting questions of regioselectivity and stereoselectivity in its chemical transformations. For example, electrophilic aromatic substitution reactions on the bromo-indene ring could potentially occur at several positions. Computational chemistry offers powerful tools to predict the most likely outcome of such reactions.

The regioselectivity of electrophilic substitution is often governed by the relative stability of the Wheland intermediates (also known as sigma complexes) that are formed. By calculating the energies of the possible intermediates, the preferred site of attack can be identified. For the 6-bromo-1H-indene core, substitution could occur at various positions on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom and the electronic influence of the fused five-membered ring will dictate the most favorable position.

Furthermore, if a reaction introduces a new chiral center, computational methods can predict the stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers, the diastereomeric or enantiomeric excess can be estimated. This is particularly relevant for reactions at the 1-position of the indene ring, which is prochiral.

Theoretical Aspects of Structure-Property Relationships

The chemical and physical properties of this compound are intrinsically linked to its electronic structure. Theoretical investigations can elucidate these relationships, providing predictive power for its behavior in various chemical environments.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a good indicator of its reactivity towards electrophiles. Conversely, the energy of the LUMO reflects its ability to accept electrons, indicating its reactivity towards nucleophiles. The HOMO-LUMO gap is a measure of the molecule's chemical stability; a larger gap suggests lower reactivity.

For this compound, the electron-rich aromatic system and the lone pair on the nitrogen atom of the aminomethyl group would significantly influence the HOMO. The bromine atom, being electronegative, would lower the energy of the molecular orbitals. A detailed analysis of the molecular orbital shapes would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Quantum Chemical Descriptors for an Indene System

DescriptorDefinitionPredicted Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Influences reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Influences reactivity towards nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical stability and electronic transitions.
Mulliken Atomic ChargesDistribution of electron density among the atoms.Identifies electrophilic and nucleophilic sites.

Note: The specific values for these descriptors would need to be calculated using appropriate quantum chemistry software.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. The most commonly computed spectra are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of this compound. The predicted shifts would be sensitive to the electronic environment of each nucleus, reflecting the effects of the bromine atom and the aminomethyl group.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. The calculated spectrum for this compound would show characteristic peaks for the N-H stretches of the amine group, the C-H stretches of the aromatic and aliphatic protons, and the C-Br stretch.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Region
¹H NMRAromatic protons7.0-8.0 ppm
CH₂ of aminomethyl~3.0-4.0 ppm
NH₂ of aminomethyl~1.5-3.0 ppm (broad)
¹³C NMRAromatic carbons110-150 ppm
C-Br~115-125 ppm
CH₂ of aminomethyl~40-50 ppm
IRN-H stretch3300-3500 cm⁻¹
Aromatic C-H stretch3000-3100 cm⁻¹
C-Br stretch500-600 cm⁻¹

Note: These are approximate ranges and the precise values would depend on the computational method and basis set used.

Future Directions and Emerging Research Avenues for 6 Bromo 1h Inden 3 Yl Methanamine

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

Green Chemistry Considerations:

A significant area of development will be the integration of green chemistry principles into the synthesis of (6-Bromo-1H-inden-3-yl)methanamine. snu.ac.krejcmpr.com This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are more environmentally friendly alternatives to traditional volatile organic compounds. mdpi.com The development of catalytic methods using non-pyrophoric and recyclable catalysts, for instance, a modified Raney-nickel, could also present a safer and more sustainable approach. umsystem.edu Furthermore, employing energy-efficient synthesis methods like microwave-assisted or ultrasound-assisted synthesis could reduce reaction times and energy consumption. researchgate.net

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Use of Greener SolventsReplacing traditional solvents with bio-based or less toxic alternatives like 2-MeTHF or CPME. mdpi.comReduced environmental impact and improved worker safety.
Catalytic MethodsDevelopment of recyclable and non-hazardous catalysts for key reaction steps. umsystem.eduIncreased atom economy, reduced waste, and lower process costs.
Energy-Efficient SynthesisApplication of microwave or ultrasound energy to drive reactions. researchgate.netFaster reaction times, lower energy consumption, and potentially higher yields.

Exploration of Unprecedented Derivatization Chemistries and Reactivity Patterns

The presence of multiple reactive sites in this compound—the bromine atom, the primary amine, and the indene (B144670) ring system—offers a rich landscape for chemical derivatization. Future research is expected to delve into novel reactivity patterns to generate diverse libraries of compounds.

The bromine atom serves as a key handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of aryl, vinyl, and alkynyl substituents at the 6-position of the indene ring. The primary amine group is amenable to a host of transformations, including acylation, alkylation, and Schiff base formation, allowing for the facile introduction of new functionalities. ijpsr.com Moreover, the indene nucleus itself can participate in electrophilic substitution and cycloaddition reactions, further expanding the accessible chemical space. The synthesis of 2,3-dibromo-1H-indene derivatives highlights the potential for further functionalization of the five-membered ring. acs.org

Potential Applications as a Scaffold in Advanced Materials Science or Catalysis Research

The rigid and planar structure of the indene core, combined with the potential for extensive functionalization, makes this compound an attractive scaffold for the design of advanced materials. The indenyl ligand, a close relative of the widely used cyclopentadienyl (B1206354) ligand, has shown unique reactivity in organometallic catalysis. nih.gov

In Materials Science: The incorporation of this scaffold into polymeric or supramolecular architectures could lead to materials with interesting photophysical or electronic properties. The bromo-substituent, in particular, can influence the electronic nature of the molecule and facilitate the formation of charge-transfer complexes. The development of acellular scaffolds for tissue engineering is a rapidly growing field, and novel organic molecules are constantly being explored for their potential to create biocompatible and functional materials. nih.govnorthwestern.edu

In Catalysis Research: Indenylmetal complexes have been employed as catalysts in a variety of organic transformations. nih.gov The methanamine side chain of this compound could act as a coordinating group, allowing for the formation of novel metal complexes with potential catalytic activity. The synthesis of chiral indenyl ligands is also an area of interest for asymmetric catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies will be crucial. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, safety, and throughput.

Flow Chemistry: Continuous flow processes have been successfully applied to the synthesis of related heterocyclic compounds like indoles, demonstrating benefits such as rapid reaction optimization, enhanced safety for handling hazardous intermediates, and ease of scalability. mdpi.comgalchimia.comuc.ptnih.gov The synthesis of this compound and its derivatives could be adapted to flow reactors, enabling the efficient production of compound libraries for screening purposes.

Automated Synthesis: Automated synthesis platforms can further streamline the drug discovery and materials development process. chemistryworld.com Recent advancements have enabled the automated synthesis of complex organic molecules, including bioactive amines. nih.gov By developing a robust synthetic route amenable to automation, researchers could rapidly generate a large number of analogs of this compound, facilitating systematic structure-activity relationship (SAR) studies.

TechnologyPotential ApplicationKey Advantages
Flow ChemistrySynthesis of this compound and its derivatives. mdpi.comgalchimia.comuc.ptnih.govPrecise control over reaction parameters, improved safety, and scalability.
Automated SynthesisHigh-throughput synthesis of analog libraries. chemistryworld.comnih.govAccelerated discovery of new compounds with desired properties.

Q & A

Q. How does environmental pH or temperature affect compound stability?

  • Stability Studies : Monitor degradation via <sup>1</sup>H NMR in buffers (pH 2–12) and DSC for thermal decomposition thresholds (>150°C). Acidic conditions may protonate the amine, altering reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.